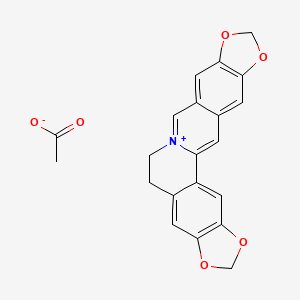
3-Iodo-5-isopropylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 3-position and an isopropyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropylbenzaldehyde typically involves the iodination of 5-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Iodo-5-isopropylbenzoic acid.
Reduction: 3-Iodo-5-isopropylbenzyl alcohol.
Substitution: 3-Azido-5-isopropylbenzaldehyde (from azide substitution).
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-isopropylbenzaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The iodine atom can participate in electrophilic substitution reactions, facilitating the introduction of other functional groups. The isopropyl group can influence the compound’s reactivity and steric properties, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.
3-Iodo-5-methylbenzaldehyde: Similar structure with a methyl group at the 5-position.
3-Iodo-5-tert-butylbenzaldehyde: Similar structure with a tert-butyl group at the 5-position.
Uniqueness
3-Iodo-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted benzaldehydes. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Eigenschaften
CAS-Nummer |
1289200-88-9 |
|---|---|
Molekularformel |
C10H11IO |
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
3-iodo-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11IO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-7H,1-2H3 |
InChI-Schlüssel |
PGJIKSFWYZKUPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)



![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)


![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)



